molecular formula C12H20N2S B13262404 2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine

2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine

Cat. No.: B13262404
M. Wt: 224.37 g/mol
InChI Key: UEKQANMTKLQLCG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with two methyl groups at positions 2 and 3, and an amine group attached to a thiazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole Ring to Cyclohexane: The thiazole ring is then attached to the cyclohexane ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the thiazole ring is reacted with a suitable halomethylcyclohexane derivative.

    Introduction of Methyl Groups: The methyl groups at positions 2 and 3 of the cyclohexane ring can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study the function of biological systems, particularly those involving thiazole-containing biomolecules.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-N-(thiazol-5-ylmethyl)aniline: Similar structure but with an aniline group instead of a cyclohexane ring.

    2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

2,3-Dimethyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine is unique due to the combination of its cyclohexane ring and thiazole moiety, which imparts specific steric and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C12H20N2S/c1-9-4-3-5-12(10(9)2)14-7-11-6-13-8-15-11/h6,8-10,12,14H,3-5,7H2,1-2H3

InChI Key

UEKQANMTKLQLCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC2=CN=CS2

Origin of Product

United States

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